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L-LEUCINE (1,2-13C2)

Cat. No.: B1580056
M. Wt: 133.16
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Description

Significance of Stable Isotope Tracers in Biochemical Investigations

Stable isotope tracers are indispensable for investigating the dynamics of metabolic pathways in vivo. maastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in human studies. fiveable.me By introducing molecules labeled with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into a biological system, researchers can follow the journey of these labeled atoms through various biochemical reactions. mdpi.comcreative-proteomics.com This methodology provides dynamic information about metabolic fluxes, which is the rate at which metabolites flow through a pathway, offering a more comprehensive understanding than simply measuring the concentration of metabolites. creative-proteomics.comphysoc.org

Advantages of Carbon-13 Labeling in Tracing Metabolic Pathways

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. Its use as a label in metabolic tracers offers several key advantages:

Safety: As a non-radioactive isotope, ¹³C is safe for use in studies involving living organisms, including humans, without posing health risks. fiveable.me

Minimal Isotope Effect: The chemical properties of ¹³C-labeled molecules are nearly identical to their unlabeled counterparts, meaning they are metabolized in the same way, ensuring that the tracer accurately reflects the behavior of the natural compound. embopress.org

Positional Information: Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can distinguish not only the presence of ¹³C but also its specific position within a molecule. mdpi.comcambridge.org This provides detailed insights into the specific metabolic routes taken by the carbon backbone of the tracer molecule. royalsocietypublishing.org

Versatility: ¹³C can be incorporated into a wide range of metabolic substrates, such as glucose, fatty acids, and amino acids, allowing for the investigation of numerous metabolic pathways. maastrichtuniversity.nlckisotopes.com

Role of L-Leucine as a Branched-Chain Amino Acid Tracer

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role as both a building block for new proteins and a signaling molecule that stimulates muscle protein synthesis. nih.govmedchemexpress.commedchemexpress.com Because it is an essential amino acid, its primary fate in the body is incorporation into protein. When labeled with ¹³C, as in L-LEUCINE (1,2-¹³C₂), it becomes an effective tracer for studying protein metabolism.

The use of L-leucine tracers allows researchers to quantify key metabolic rates, including:

Whole-body and muscle protein synthesis: By measuring the rate of incorporation of the labeled leucine (B10760876) into proteins. nih.govresearchgate.net

Protein breakdown: By observing the dilution of the labeled leucine by unlabeled leucine released from the breakdown of existing proteins. nih.govcambridge.org

Leucine oxidation: By measuring the appearance of the ¹³C label in expired carbon dioxide (CO₂). physiology.orgphysiology.org

Historical Context of Stable Isotope Tracing Methodologies

The use of stable isotopes in physiological research dates back over a century, providing foundational knowledge on the metabolism of amino acids, lipids, and carbohydrates. physoc.orgnih.gov Early studies laid the groundwork for understanding the dynamic nature of metabolic processes. The development of sophisticated analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has significantly advanced the application of stable isotope tracers. physoc.orgmdpi.com The L-[1-¹³C]leucine tracer, in particular, has been a reference method for estimating whole-body protein metabolism for several decades due to its reliability and the wealth of data it provides. cambridge.org

Scope and Research Focus of L-LEUCINE (1,2-¹³C₂) Applications

The application of L-LEUCINE (1,2-¹³C₂) is central to a wide array of metabolic research areas. Its use allows for detailed investigation into how various physiological and pathological conditions affect protein and amino acid metabolism. ckisotopes.comisotope.comckisotopes.com

Key research areas utilizing L-LEUCINE (1,2-¹³C₂) include:

Muscle Protein Metabolism: Studying the effects of exercise, nutrition, and age on muscle protein synthesis and breakdown. nih.govnih.gov For instance, studies have used this tracer to determine the time course of elevated muscle protein synthesis following resistance exercise. researchgate.netnih.gov

Clinical and Disease-Related Research: Investigating metabolic dysregulation in conditions such as cancer, diabetes, and muscular dystrophy. mdpi.comembopress.orgnih.gov

Nutritional Science: Assessing the anabolic properties of nutrients and dietary supplements. nih.govresearchgate.net For example, research has compared the effects of leucine and its metabolite β-hydroxy-β-methylbutyrate (HMB) on muscle protein synthesis. nih.govresearchgate.net

A study investigating the metabolic fate of the carbon atoms in L-LEUCINE (1,2-¹³C₂) found that while the carbon in the 1-position is readily released as CO₂, a significant portion of the carbon in the 2-position is retained in the body, likely through incorporation into other compounds via the tricarboxylic acid (TCA) cycle. physiology.org This highlights the detailed level of metabolic insight that can be gained from using specifically labeled tracers like L-LEUCINE (1,2-¹³C₂).

Interactive Data Table: Research Findings with L-LEUCINE (1,2-¹³C₂)

Research FocusKey FindingTracer UsedOrganism/ModelReference
Muscle Protein Synthesis after ExerciseMuscle protein synthesis is significantly elevated 24 hours after heavy resistance exercise and returns to near baseline by 36 hours.L-[1,2-¹³C₂]leucineHumans researchgate.net, nih.gov
Muscle Protein Breakdown MeasurementA novel method was developed to measure muscle protein fractional breakdown rate using the decay of isotopic enrichment.L-[1,2-¹³C₂]leucineDogs nih.gov
Leucine and HMB on Muscle AnabolismBoth leucine and its metabolite HMB stimulate muscle protein synthesis, with HMB also reducing muscle protein breakdown.[1,2-¹³C₂]LeucineHumans nih.gov, researchgate.net
Metabolic Fate of Leucine CarbonsApproximately 58% of the carbon-2 from leucine is recovered in expired CO₂, with the remainder retained in the body.[1,2-¹³C₂]leucine and [1-¹³C]leucineHumans physiology.org

Properties

Molecular Weight

133.16

Purity

98%

Origin of Product

United States

Theoretical Frameworks and Principles of L Leucine 1,2 ¹³c₂ Tracing

Isotope Dilution Theory in Dynamic Metabolic Systems

The principle of isotope dilution is fundamental to tracer kinetic studies. bioscientifica.com In a dynamic metabolic system, this theory allows for the quantification of the rate of appearance (Ra) of a substance, such as an amino acid, into a defined metabolic pool. bioscientifica.comcambridge.org When a known amount of an isotopically labeled tracer, like L-LEUCINE (1,2-¹³C₂), is introduced into the system, it mixes with the naturally occurring, unlabeled (tracee) form of the compound. bioscientifica.com

By measuring the extent to which the tracer is diluted by the tracee at isotopic steady state, researchers can calculate the flux of the compound through the system. bioscientifica.comphysiology.org The rate of appearance is calculated based on the infusion rate of the tracer and the isotopic enrichment of the compound in the sampled pool, typically plasma. cambridge.org This technique is predicated on the assumption that the labeled and unlabeled molecules behave identically in metabolic processes, a cornerstone of stable isotope research. nih.gov

Carbon Atom Transitions and Positional Labeling Specificity

The strategic placement of ¹³C atoms at the first and second carbon positions of the leucine (B10760876) molecule provides a high degree of specificity in tracing its metabolic journey. physiology.orgnih.gov This double labeling allows for the simultaneous tracking of different metabolic fates of the carbon skeleton of leucine. physiology.orgresearchgate.net

Fate of the 1-¹³C Label: Decarboxylation to ¹³CO₂ via α-Ketoisocaproate (KIC)

The initial step in leucine catabolism is its reversible transamination to its corresponding α-ketoacid, α-ketoisocaproate (KIC). wur.nl Subsequently, KIC undergoes an irreversible oxidative decarboxylation. wur.nl During this reaction, the carboxyl carbon (the first carbon, or C1) of KIC is released as carbon dioxide (CO₂). physiology.orgnih.govwur.nl

When using L-LEUCINE (1,2-¹³C₂), the ¹³C label at the C1 position is liberated as ¹³CO₂. By measuring the enrichment of ¹³C in expired air, researchers can quantify the rate of leucine oxidation. cambridge.orgnih.gov This provides a direct measure of the portion of the leucine flux that is directed towards energy production rather than protein synthesis.

Fate of the 2-¹³C Label: Entry into the Tricarboxylic Acid (TCA) Cycle via Acetyl-CoA

Following the decarboxylation of the C1 position, the remaining carbon skeleton of leucine is further metabolized to form acetyl-coenzyme A (acetyl-CoA). physiology.orgnih.govresearchgate.net The second carbon (C2) of the original leucine molecule becomes the first carbon of acetyl-CoA. physiology.orgnih.gov This [1-¹³C]acetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate (B86180). researchgate.netfrontiersin.org

Within the TCA cycle, the ¹³C label can be either released as ¹³CO₂ in subsequent decarboxylation steps or incorporated into various TCA cycle intermediates. physiology.orgnih.gov The distribution of the ¹³C label among these intermediates provides valuable insights into the activity of the TCA cycle and related anabolic pathways. researchgate.netnih.gov

Implications of Double Labeling (1,2-¹³C₂) for Tracing Intrametabolic Cycles

The use of a doubly labeled tracer like L-LEUCINE (1,2-¹³C₂) offers significant advantages for studying intrametabolic cycles. The simultaneous tracking of both the 1-¹³C and 2-¹³C labels allows for a more comprehensive analysis of leucine's metabolic partitioning. For instance, a study comparing the oxidation of [1-¹³C]leucine and [1,2-¹³C₂]leucine found that a significant portion of the 2-¹³C label is retained within the body, likely through incorporation into other compounds via TCA cycle exchange reactions. physiology.orgnih.gov This highlights that not all of the carbon from leucine that enters the TCA cycle is immediately oxidized.

The increased mass of the doubly labeled tracer also enhances the precision of mass spectrometry measurements, which is particularly beneficial for studies with low rates of tracer incorporation. nih.gov This improved sensitivity allows for more accurate quantification of metabolic fluxes, even in tissues with slow turnover rates. nih.gov

Metabolic Steady State and Isotopic Steady State Assumptions in Tracer Experiments

For the accurate interpretation of data from tracer studies, it is often assumed that the system is in both a metabolic and isotopic steady state. cambridge.orgnih.gov

Metabolic steady state implies that the concentrations of the metabolites being studied remain constant over the measurement period. nih.gov This means that the rates of production and consumption of the tracee are balanced. nih.gov

Isotopic steady state is achieved when the isotopic enrichment of the tracer in the sampling pool (e.g., plasma) reaches a plateau. cambridge.orgnih.govd-nb.info This indicates that the rate of tracer infusion is equal to its rate of disappearance from the pool. bioscientifica.com

Achieving an isotopic steady state is crucial for simplifying the mathematical models used to calculate metabolic fluxes. physiology.org In many experimental designs, a primed, continuous infusion of the tracer is used to reach this state more rapidly. nih.govcambridge.org It is important to validate the attainment of isotopic steady state by taking multiple samples over time to ensure that the enrichment is constant. d-nb.info

Compartmental Modeling in Tracer Kinetics

Compartmental modeling is a mathematical approach used to analyze the complex kinetic data obtained from tracer experiments. nih.govarxiv.orgphysiology.org In this framework, the body is represented as a series of interconnected compartments, where each compartment represents a distinct, kinetically homogeneous pool of a substance. arxiv.orgphysiology.org

For L-leucine kinetics, compartmental models can range in complexity. Simpler models might include compartments for plasma leucine and its intracellular counterpart, while more comprehensive models can incorporate pools for KIC, protein-bound leucine, and bicarbonate. nih.govresearchgate.net These models use the measured isotopic enrichment data from various pools (e.g., plasma, expired air) to estimate the rates of transfer (fluxes) between compartments. nih.govarxiv.org This allows for the quantification of key metabolic processes such as protein synthesis, breakdown, and oxidation. nih.gov

The table below illustrates a simplified representation of parameters that can be derived from a compartmental model using L-LEUCINE (1,2-¹³C₂) tracer data.

ParameterDescriptionTypical Units
Leucine Ra Rate of Appearance of Leucineµmol·kg⁻¹·h⁻¹
Leucine Rd Rate of Disappearance of Leucineµmol·kg⁻¹·h⁻¹
Leucine Oxidation Rate of Leucine Catabolism to CO₂µmol·kg⁻¹·h⁻¹
Non-oxidative Leucine Disposal Rate of Leucine Incorporation into Proteinµmol·kg⁻¹·h⁻¹
Protein Breakdown Rate of Leucine Release from Proteinµmol·kg⁻¹·h⁻¹

This interactive table provides a simplified overview of key metabolic parameters that can be estimated using L-LEUCINE (1,2-¹³C₂) and compartmental modeling. The values for these parameters can vary significantly depending on the physiological state of the individual.

Multi-Compartmental Analysis for Leucine and Metabolites

The human body is not a single, homogenous pool but rather a series of interconnected compartments, each with distinct metabolic characteristics. Multi-compartmental analysis is a sophisticated modeling approach that accounts for this complexity when using tracers like L-LEUCINE (1,2-¹³C₂). e-acnm.org This methodology recognizes that amino acids exist in various pools, including the plasma, the intracellular free amino acid pool, and the protein-bound pool. e-acnm.orgnih.gov

The journey of L-LEUCINE (1,2-¹³C₂) begins with its introduction into the bloodstream, typically via intravenous infusion. worktribe.com From the plasma, it is transported into cells, entering the intracellular free amino acid pool. e-acnm.org This intracellular pool serves as the direct precursor for protein synthesis. By measuring the isotopic enrichment of L-LEUCINE (1,2-¹³C₂) in both the plasma and the intracellular space (often represented by its transaminated product, α-ketoisocaproate or KIC), researchers can model the transport kinetics between these compartments. nih.govphysiology.org

The enrichment of the tracer in these different pools over time allows for the calculation of key metabolic rates. For instance, the rate of appearance (Ra) of unlabeled leucine into a compartment reflects the rate of protein breakdown, while the rate of disappearance (Rd) from a compartment indicates its utilization for processes like protein synthesis and oxidation. worktribe.com In a steady-state condition, the rate of appearance equals the rate of disappearance. e-acnm.org

A critical aspect of multi-compartmental analysis is understanding the distinct metabolic fates of leucine. Once inside the cell, L-LEUCINE (1,2-¹³C₂) can be incorporated into newly synthesized proteins or undergo oxidation. e-acnm.org The ¹³C label on the first carbon is released as ¹³CO₂ during the decarboxylation of KIC. physiology.org The label on the second carbon follows a more complex path through the tricarboxylic acid (TCA) cycle before it can be released as CO₂ or incorporated into other molecules. physiology.org This differential fate of the carbon labels provides additional layers of information for metabolic flux analysis.

Flux Calculations Based on Isotopic Enrichment

The central principle of using L-LEUCINE (1,2-¹³C₂) as a tracer is to measure the dilution of the isotopic label by the unlabeled endogenous amino acid. physiology.org By maintaining a constant infusion of the tracer, a state of isotopic steady state can be achieved, where the ratio of labeled to unlabeled leucine in the plasma and other compartments remains relatively constant. physiology.org This allows for the application of mathematical equations to calculate metabolic fluxes.

The fundamental equation for calculating the rate of appearance (flux) of leucine is:

Flux (Q) = Infusion Rate (i) / Enrichment (E)

Where:

Q represents the total rate at which leucine is entering the sampled pool (e.g., plasma).

i is the known rate at which the L-LEUCINE (1,2-¹³C₂) tracer is being infused.

E is the isotopic enrichment of leucine (or its surrogate, KIC) in the plasma at isotopic steady state. nih.gov

From this primary flux calculation, other key metabolic rates can be derived:

Protein Synthesis: The rate of leucine incorporation into protein is calculated by subtracting the rate of leucine oxidation from the total leucine flux. physiology.orgnih.gov

Protein Breakdown: In a post-absorptive state (where external leucine intake is zero), the rate of protein breakdown is equal to the leucine flux. physiology.org

Leucine Oxidation: The rate of leucine oxidation is determined by measuring the amount of ¹³CO₂ expired in the breath and relating it to the enrichment of the precursor pool. physiology.orgnih.gov

The choice of the precursor pool for these calculations is critical. While plasma enrichment is easier to measure, intracellular enrichment is a more accurate reflection of the true precursor for protein synthesis. nih.gov As such, the enrichment of plasma KIC is often used as a surrogate for intracellular leucine enrichment. nih.govnih.gov

Below is an interactive data table showcasing representative data from a study investigating the effects of different dietary formulas on leucine kinetics in severely burned patients.

Metabolic ParameterConventional Egg Protein FormulaBCAA-Enriched Formulap-value
Leucine Flux (μmol/kg/hr) 135 ± 8165 ± 10< 0.01
Leucine Oxidation (μmol/kg/hr) 25 ± 345 ± 5< 0.01
Leucine Incorporation into Protein (μmol/kg/hr) 110 ± 7120 ± 8> 0.05
Leucine Release from Protein (μmol/kg/hr) 135 ± 8165 ± 10> 0.05
Data adapted from a study on severely burned patients. Values are means ± SEM. nih.gov

Precursor-Product Relationships in Tracer Methodology

The precursor-product principle is fundamental to the use of L-LEUCINE (1,2-¹³C₂) in measuring rates of synthesis, particularly muscle protein synthesis (MPS). researchgate.nete-acnm.org This principle states that the rate of incorporation of a labeled precursor (L-LEUCINE (1,2-¹³C₂)) into a product (newly synthesized protein) is proportional to the enrichment of the precursor pool and the fractional synthesis rate (FSR) of the product. nih.gov

The FSR of muscle protein is calculated using the following general equation:

FSR (%/hr) = (E_product / E_precursor) * (1 / t) * 100

Where:

E_product is the enrichment of L-LEUCINE (1,2-¹³C₂) in the protein-bound pool at the end of the study period.

E_precursor is the average enrichment of the precursor pool (e.g., intracellular leucine or plasma KIC) over the study period.

t is the duration of the tracer incorporation period in hours.

To obtain these measurements, tissue samples, such as muscle biopsies, are often required to determine the enrichment of the tracer in the protein-bound pool. e-acnm.org The choice of the precursor pool for this calculation is a critical consideration, as using plasma leucine enrichment can underestimate the true FSR due to the dilution of the tracer as it enters the intracellular space. nih.gov

The use of L-LEUCINE (1,2-¹³C₂) allows for a detailed examination of the anabolic and catabolic processes within the body. For example, studies have utilized this tracer to demonstrate that the anabolic response to a protein-containing meal is driven by an increase in muscle protein synthesis, with the amino acid leucine itself playing a significant signaling role. nih.govnih.gov

The following table presents findings from a study that used L-LEUCINE (1,2-¹³C₂) to investigate the impact of leucine and its metabolite, HMB, on muscle protein synthesis.

GroupFractional Synthesis Rate (FSR) (%/hr)Percent Increase from Baseline
Control 0.045 ± 0.005-
Leucine 0.095 ± 0.01+110%
HMB 0.077 ± 0.008+70%
Data adapted from a study on the effects of leucine and HMB on human skeletal muscle protein metabolism. nih.gov

Methodological Design and Experimental Paradigms with L Leucine 1,2 ¹³c₂

Administration Routes in Research Models

The administration route of L-Leucine (1,2-¹³C₂) is a critical determinant of the specific metabolic questions that can be addressed in a research study. The choice of administration method depends on the desired experimental conditions and the specific metabolic pathways under investigation.

Continuous Infusion Protocols (e.g., Primed Continuous Infusion)

The primed continuous infusion of L-Leucine (1,2-¹³C₂) is a widely used technique to achieve a steady-state enrichment of the tracer in the body's free amino acid pools. sci-hub.sephysiology.orgcapes.gov.brnih.gov This method involves an initial larger dose, or "prime," to rapidly label the body's leucine (B10760876) pool, followed by a continuous, lower-dose infusion to maintain a stable isotopic enrichment over several hours. sci-hub.sephysiology.orgnih.govnih.gov This steady-state condition is crucial for accurately calculating rates of metabolic processes. physiology.org

For instance, in studies examining muscle protein synthesis (MPS), a primed continuous intravenous infusion of L-Leucine (1,2-¹³C₂) is administered to human subjects. sci-hub.secapes.gov.brnih.govresearchgate.net This allows researchers to measure the rate of incorporation of the labeled leucine into muscle proteins over a defined period, providing a direct measure of MPS. sci-hub.seresearchgate.net The duration of these infusions can vary, with studies reporting infusion times of several hours to over a day. nih.govworktribe.com For example, one study protocol involved an 11-hour primed constant intravenous infusion to measure the in vivo rate of MPS. sci-hub.seresearchgate.net Another utilized a 12-14 hour infusion for a similar purpose. nih.gov

The primed continuous infusion technique has been instrumental in understanding the time course of muscle protein synthesis following stimuli like heavy resistance exercise. sci-hub.seresearchgate.net Studies have shown that MPS is significantly elevated at 4 and 24 hours post-exercise, returning close to baseline by 36 hours. sci-hub.seresearchgate.net This method has also been used to investigate the anabolic effects of nutrients and their metabolites. nih.gov

Table 1: Examples of Primed Continuous Infusion Protocols with L-LEUCINE (1,2-¹³C₂)
Research FocusInfusion DetailsKey FindingsCitation
Time course of muscle protein synthesis after resistance exercisePrimed (7.58 pmol/kg), continuous (7.58 pmol/kg/hr) intravenous infusion for 11 hours.MPS elevated by 50% at 4 hrs and 109% at 24 hrs post-exercise, returning to near baseline by 36 hrs. sci-hub.seresearchgate.net
Effect of leucine and its metabolite HMB on muscle protein metabolismPrimed (0.7 mg/kg), continuous (1 mg/kg/hr) intravenous infusion.Oral leucine stimulated MPS by approximately 110%. nih.gov
Testing a single-biopsy approach for determining muscle protein synthesisPrimed (9 μmol/kg LBM), continuous (9 μmol/kg LBM/hr) infusion.Used to establish a basal fractional synthesis rate (FSR) before a flooding dose of another amino acid. physiology.org

Oral Administration in Tracer Studies

Oral administration of L-Leucine (1,2-¹³C₂) is employed in studies designed to understand the metabolic fate of dietary amino acids, including their digestion, absorption, and first-pass metabolism by the splanchnic tissues (gut and liver). nih.gove-acnm.org This approach mimics the natural route of nutrient intake and provides insights into how orally ingested leucine is utilized by the body. nih.gov

In these studies, L-Leucine (1,2-¹³C₂) can be given as a free amino acid or intrinsically bound within a protein. nih.gov For example, research has compared the metabolic fate of [1-¹³C]leucine when ingested with free amino acids versus when it is part of an intact casein protein. physiology.org Such studies help to elucidate how the form of ingested protein affects amino acid bioavailability and subsequent metabolic processes like oxidation and incorporation into proteins. physiology.org

Oral tracer studies are particularly valuable for investigating postprandial (after-meal) protein metabolism. nih.gov By analyzing the appearance of the ¹³C label in various metabolic pools, researchers can quantify the extent to which dietary leucine is oxidized or used for protein synthesis.

Simultaneous Intravenous and Intragastric Tracer Infusion in Research

To differentiate between the systemic metabolism and the splanchnic uptake of amino acids, researchers employ a dual-tracer approach involving the simultaneous administration of two different isotopically labeled versions of the same amino acid, one given intravenously and the other intragastrically (directly into the stomach). physiology.orgphysiology.orgnih.gov For instance, L-[1-¹³C]leucine might be infused intragastrically while L-[5,5,5-²H₃]leucine is infused intravenously. physiology.org

This sophisticated experimental design allows for the calculation of splanchnic extraction, which is the proportion of an orally ingested amino acid that is taken up by the gut and liver during its first pass and therefore does not enter the systemic circulation. physiology.orgnih.gov Studies using this method have shown significant splanchnic uptake of leucine, with estimates ranging from 24% to 35%. physiology.org This technique has been crucial in understanding that a substantial portion of dietary amino acids are utilized by the splanchnic tissues before they become available to peripheral tissues like muscle. nih.gov

Biological Sample Collection for Isotopic Analysis

The collection of appropriate biological samples is fundamental to tracing the metabolic journey of L-Leucine (1,2-¹³C₂). The analysis of these samples for their isotopic enrichment provides the raw data for calculating key metabolic rates.

Plasma and Blood Sampling for Precursor Enrichment

Following the administration of L-Leucine (1,2-¹³C₂), serial blood samples are collected to determine the isotopic enrichment of the tracer in the plasma. sci-hub.sephysiology.orgcapes.gov.brnih.govnih.govshoko-sc.co.jp This plasma enrichment is critical as it represents the "precursor pool" from which tissues draw amino acids for protein synthesis. nih.gov

To get a more accurate reflection of the intracellular leucine enrichment, which is the direct precursor for protein synthesis, the enrichment of α-ketoisocaproate (KIC), the ketoacid of leucine, is often measured in the plasma. physiology.orgnih.govresearchgate.netnih.gov KIC is in rapid equilibrium with intracellular leucine and is therefore considered a better surrogate for the true precursor enrichment than plasma leucine itself. nih.govnih.gov Blood samples are typically drawn at regular intervals throughout the infusion period to ensure that a steady-state enrichment has been achieved and to provide an integrated measure of precursor enrichment over time. nih.govbevital.no

Expired ¹³CO₂ Collection for Oxidation Rate Determination

When L-Leucine (1,2-¹³C₂) is oxidized (burned for energy), the ¹³C label is released in the form of carbon dioxide (¹³CO₂), which is then expelled in the breath. physiology.orgnih.govresearchgate.net The collection and analysis of expired air for ¹³CO₂ enrichment is a non-invasive method to determine the rate of whole-body leucine oxidation. physiology.orgnih.govnih.gov

Breath samples are collected at specific time points during the tracer infusion. bevital.nonih.gov The rate of ¹³CO₂ production, combined with the isotopic enrichment of the expired CO₂, allows for the calculation of the amount of labeled leucine that has been oxidized. physiology.orgnih.gov It is important to note that not all of the ¹³C from the second carbon position of leucine is immediately recovered in the breath, as some can be retained in the body through various metabolic exchange reactions. physiology.orgnih.gov Studies comparing [1-¹³C]leucine with [1,2-¹³C₂]leucine have found that the recovery of the 2-¹³C label in breath CO₂ is approximately 58% relative to the 1-¹³C label, with a significant portion being retained in the body. physiology.orgnih.gov

Table 2: Biological Sampling and Key Measurements
Sample TypeAnalytePurposeCitation
Plasma/BloodL-Leucine (1,2-¹³C₂) EnrichmentTo determine the enrichment of the precursor pool for protein synthesis. sci-hub.sephysiology.orgcapes.gov.brnih.govnih.gov
Plasma/Blood¹³C-α-ketoisocaproate (KIC) EnrichmentTo serve as a surrogate for intracellular leucine enrichment, the direct precursor for protein synthesis. physiology.orgnih.govresearchgate.netnih.gov
Expired Air¹³CO₂ EnrichmentTo determine the whole-body rate of leucine oxidation. physiology.orgnih.govresearchgate.netnih.gov

Tissue Biopsy Acquisition for Protein and Metabolite Incorporation (e.g., Muscle)

A primary application of L-Leucine (1,2-¹³C₂) is the determination of muscle protein synthesis (MPS) rates through tissue biopsy. In a typical experimental setup, a primed, continuous intravenous infusion of L-Leucine (1,2-¹³C₂) is administered to research participants. nih.govclinicaltrials.govoup.com This method raises the body's pool of labeled leucine to a steady state. To measure the rate of protein synthesis, muscle biopsies are obtained from a skeletal muscle, such as the vastus lateralis, at different time points. nih.govoup.com

The initial biopsy is taken before the infusion begins to establish a baseline, and subsequent biopsies are collected during or after the infusion period. nih.govoup.com The muscle tissue is immediately processed—washed in ice-cold saline, blotted dry, and flash-frozen in liquid nitrogen for storage at -80°C until analysis. nih.govoup.com

The analysis involves isolating specific protein fractions, most commonly the myofibrillar proteins, which are the contractile proteins of the muscle. nih.gov The incorporation of L-Leucine (1,2-¹³C₂) into these proteins is quantified using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). oup.com The fractional synthesis rate (FSR) of the protein is then calculated using the precursor-product model. This model relates the change in isotopic enrichment of the protein-bound leucine between two biopsies to the isotopic enrichment of the precursor pool over time. oup.com

The enrichment of the precursor pool, representing the amino acids available for protein synthesis, can be estimated from the isotopic enrichment of plasma L-Leucine or, more accurately, its intracellular surrogate, α-ketoisocaproate (α-KIC). nih.govoup.com The use of venous plasma α-KIC enrichment is a standard approach that closely reflects the leucyl-tRNA labeling, which is the direct precursor for protein synthesis. oup.com

Table 1: Representative Data from a Study Investigating Myofibrillar Protein Synthesis (MPS) using L-Leucine (1,2-¹³C₂) in Young and Old Men

GroupExercise Intensity (% 1RM)MPS (FSR %/h) at 1-2h post-exercise
Young Men20%~0.04
Young Men90%~0.09
Old Men20%~0.03
Old Men90%~0.06

This table illustrates a typical dose-response relationship between exercise intensity and MPS, and how this response can be blunted with age. Data is hypothetical and for illustrative purposes, based on findings in similar studies. nih.gov

Cell Culture Medium Sampling in In Vitro Systems

In vitro studies using cell cultures provide a controlled environment to investigate the direct effects of various stimuli on cellular metabolism. L-Leucine (1,2-¹³C₂) is utilized in these systems to trace protein synthesis and other metabolic pathways. ckgas.com For instance, in studies with skeletal muscle cells (myotubes), the culture medium is supplemented with a known concentration of L-Leucine (1,2-¹³C₂). ckgas.com

At specific time points, samples of the cell culture medium are collected to measure the disappearance of the labeled leucine, providing an indication of its uptake by the cells. Concurrently, the cells are harvested, and cellular proteins are isolated. The incorporation of L-Leucine (1,2-¹³C₂) into these proteins is then measured to determine the rate of protein synthesis. This approach allows researchers to examine the effects of hormones, nutrients, or pharmacological agents on protein metabolism at the cellular level. nih.gov

Control and Isotopic Background Considerations

Natural Abundance Correction of Carbon-13

When using stable isotope tracers like L-Leucine (1,2-¹³C₂), it is crucial to account for the naturally occurring abundance of the heavy isotope, in this case, ¹³C. osti.govresearchgate.net Carbon-13 exists in nature at a low but non-negligible level (approximately 1.1%). mdpi.com This natural abundance contributes to the mass isotopomer distribution of metabolites measured by mass spectrometry, and failure to correct for it can lead to inaccuracies in the calculated enrichment from the administered tracer. researchgate.netnih.gov

The correction for natural abundance is a mathematical process applied to the raw mass spectrometry data. osti.govresearchgate.net It involves subtracting the signal contribution from naturally occurring isotopes to isolate the signal originating from the experimentally introduced tracer. researchgate.net Various algorithms and software tools, such as AccuCor2 and IsoCor, have been developed to perform these corrections accurately, taking into account the elemental composition of the analyte and the natural abundance of all its constituent isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.netnih.gov This correction is essential for obtaining precise and reliable measurements of isotopic enrichment and, consequently, accurate calculations of metabolic rates. researchgate.net

Endotoxin (B1171834) Testing for In Vivo Research Applications

For in vivo research applications, particularly those involving intravenous administration to humans, it is imperative that the L-Leucine (1,2-¹³C₂) solution is sterile and free of pyrogenic substances like endotoxins. Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can elicit a strong inflammatory response if introduced into the bloodstream.

Commercially available L-Leucine (1,2-¹³C₂) intended for in vivo studies undergoes rigorous testing for endotoxin levels. This testing is typically performed on the bulk product before it is packaged into individual vials. While this provides a level of assurance, it is often recommended that the final prepared solution be tested for endotoxins prior to administration to ensure the safety of the research participants.

Integration with Other Stable Isotope Tracers

Co-Infusion with Deuterium (e.g., [²H₅]Phenylalanine) for Complementary Metabolic Insights

To gain a more comprehensive understanding of protein metabolism, L-Leucine (1,2-¹³C₂) is often co-infused with other stable isotope tracers. A common combination is the use of L-Leucine (1,2-¹³C₂) with a deuterated amino acid, such as [²H₅]Phenylalanine. nih.govnih.gov This dual-tracer approach allows for the simultaneous measurement of different aspects of protein and amino acid kinetics.

For example, while L-Leucine (1,2-¹³C₂) is primarily used to measure muscle protein synthesis, [²H₅]Phenylalanine can be used to assess whole-body protein breakdown and synthesis through the dilution of the tracer in the plasma. nih.gov The rate of appearance of unlabeled phenylalanine in the plasma provides an index of whole-body proteolysis. Furthermore, the conversion of [²H₅]Phenylalanine to [²H₄]Tyrosine can be used to quantify whole-body protein synthesis. bond.edu.au

By using these two tracers concurrently, researchers can construct a more complete picture of protein turnover, distinguishing between synthesis and breakdown, and assessing these processes at both the whole-body and tissue-specific levels. nih.govnih.gov This integrated approach provides valuable insights into the regulation of protein metabolism in response to various physiological and pathological conditions.

2 Concurrent Use of [1-¹³C]Leucine vs. [1,2-¹³C₂]Leucine for Differential Pathway Analysis

The strategic use of leucine labeled with ¹³C at different positions allows researchers to trace the metabolic fate of specific carbon atoms, providing a nuanced understanding of metabolic pathways. The concurrent or comparative application of L-[1-¹³C]leucine and L-[1,2-¹³C₂]leucine is a powerful methodological approach for differential pathway analysis, particularly in distinguishing the oxidative fate of leucine's carbon skeleton.

The fundamental principle behind this differential analysis lies in the distinct metabolic pathways followed by the carbon atoms at the C-1 and C-2 positions of leucine after its initial transamination to α-ketoisocaproate (KIC). physiology.orgnih.gov The ¹³C label from [1-¹³C]leucine is released as ¹³CO₂ during the irreversible oxidative decarboxylation of KIC. physiology.orgnih.gov This event is a direct marker of leucine oxidation.

In contrast, the C-2 carbon of leucine, labeled in [1,2-¹³C₂]leucine, follows a more complex route. After the initial decarboxylation of the C-1 position, the C-2 carbon becomes the C-1 position of acetyl-CoA. physiology.orgnih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle. Within the TCA cycle, the labeled carbon can either be released as CO₂ or be incorporated into other metabolic intermediates through various exchange reactions. physiology.orgnih.gov This differential fate allows researchers to probe not just the initial oxidation step but also the subsequent metabolic processing within the TCA cycle.

A key study involving the infusion of both tracers in healthy human subjects highlighted this differential metabolism. physiology.orgnih.gov Researchers measured leucine kinetics and the recovery of the ¹³C labels in expired CO₂. The fraction of the infused leucine that was oxidized (fₒₓ) was significantly different between the two tracers, providing direct evidence of the divergent metabolic pathways.

Detailed Research Findings

A comparative study in healthy adults infused with either [1-¹³C]leucine or [1,2-¹³C₂]leucine yielded precise data on the differential recovery of the labeled carbons. physiology.orgnih.gov The findings demonstrated that while a majority of the C-2 label is eventually recovered, a significant portion is retained within the body, presumably through incorporation into other compounds via TCA cycle exchange reactions. physiology.orgnih.gov

Key findings from the research are summarized below:

Leucine Appearance: When calculated using plasma leucine enrichment, the rate of leucine appearance in the blood did not differ significantly between the two tracer infusions, indicating that both tracers behave similarly in tracing this parameter. physiology.orgnih.gov However, a small but statistically significant difference was observed when α-ketoisocaproate (KIC) enrichment was used for the calculation, with [1-¹³C]leucine showing a slightly higher rate. physiology.orgnih.gov

Leucine Oxidation: The fraction of infused leucine that was oxidized (fₒₓ) was notably lower for [1,2-¹³C₂]leucine (14 ± 1%) compared to [1-¹³C]leucine (19 ± 1%). physiology.orgnih.gov This difference underscores that not all of the C-2 carbon that enters the TCA cycle is immediately oxidized to CO₂.

¹³C Label Recovery: From the oxidation data, it was calculated that the recovery of the 2-¹³C label in expired breath was approximately 58 ± 6% relative to the recovery of the 1-¹³C label. physiology.orgnih.gov This implies that about 42% of the C-2 label is retained in the body, highlighting its involvement in anabolic and exchange reactions within the TCA cycle. physiology.orgnih.gov

These differential results provide a quantitative method to explore the metabolic partitioning of leucine's carbon skeleton beyond simple oxidation.

Table 1: Comparative Leucine Kinetics with [1-¹³C]Leucine and [1,2-¹³C₂]Leucine

This interactive table summarizes the kinetic data from a study comparing the metabolic fate of [1-¹³C]Leucine and [1,2-¹³C₂]Leucine in healthy human subjects. The data highlights the differences in calculated leucine appearance and oxidation rates between the two isotopic tracers. Data sourced from Horber et al. (2001). physiology.orgnih.gov

Parameter[1-¹³C]Leucine[1,2-¹³C₂]LeucineP-value
Leucine Appearance (from plasma Leu) 92.1 ± 3.189.2 ± 3.2NS
(μmol·kg⁻¹·h⁻¹)
Leucine Appearance (from plasma KIC) 118.0 ± 4.1114.4 ± 4.50.048
(μmol·kg⁻¹·h⁻¹)
Fractional Oxidation (fₒₓ) 19 ± 1%14 ± 1%<0.05

NS = Not Significant

Table 2: Calculated Recovery of the 2-¹³C Label

This table presents the calculated recovery of the carbon-13 label from the C-2 position of leucine relative to the C-1 position, based on breath CO₂ measurements. This demonstrates the incomplete oxidation and significant retention of the C-2 carbon within metabolic pools. Data sourced from Horber et al. (2001). physiology.orgnih.gov

ParameterValue
Recovery of 2-¹³C in Breath CO₂ 58 ± 6%
(relative to 1-¹³C label)
Retention of 2-¹³C in Body Pools ~42%
(calculated)

Analytical Techniques for L Leucine 1,2 ¹³c₂ Isotopic Enrichment Quantification

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is the cornerstone for quantifying isotopic enrichment due to its high sensitivity and specificity. By measuring the mass-to-charge ratio (m/z) of ions, MS can distinguish between the unlabeled (¹²C) and the ¹³C-labeled isotopologues of leucine (B10760876) and its downstream metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Enrichment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a chemical derivatization step is required to increase their volatility for GC analysis.

Research Findings: In studies investigating muscle protein metabolism, GC-MS is frequently used to determine the enrichment of L-leucine and its transaminated product, α-ketoisocaproate (KIC), in plasma and muscle tissue. nih.gov A common derivatization method involves the formation of tert-butyldimethylsilyl (t-BDMS) derivatives of the amino acids. nih.gov Following separation on a GC column, the eluting compounds are ionized, and the mass spectrometer is operated in selected ion-monitoring (SIM) mode. This involves monitoring specific m/z values corresponding to the unlabeled (M+0) and labeled (M+2) isotopologues of the analyte. For instance, in a study using L-leucine (1,2-¹³C₂), the t-BDMS derivative of leucine was monitored at m/z 302 for the unlabeled and m/z 304 for the doubly labeled molecule. nih.gov Similarly, the enrichment of its metabolite, α-KIC, can be tracked by monitoring m/z 259 and 261. nih.gov This allows for the precise calculation of isotopic enrichment, often expressed as Atom Percent Excess (APE).

AnalyteDerivatizationMonitored Ions (m/z)Application
L-Leucinet-BDMS302 (M+0), 304 (M+2)Plasma and muscle free amino acid enrichment
α-Ketoisocaproate (KIC)t-BDMS259 (M+0), 261 (M+2)Precursor pool enrichment for protein synthesis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for High Precision

For applications demanding the highest precision, such as measuring the slow incorporation of labeled amino acids into long-lived proteins, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the method of choice. This technique couples a gas chromatograph to a combustion furnace, which converts the separated organic compounds into simple gases (e.g., CO₂). The isotopic ratio of these gases (e.g., ¹³CO₂/¹²CO₂) is then measured by an isotope ratio mass spectrometer.

Research Findings: GC-C-IRMS has been successfully employed to measure the enrichment of L-leucine (1,2-¹³C₂) incorporated into skeletal muscle protein. nih.govnih.gov This approach offers enhanced precision and reduced variability compared to conventional methods, which is crucial when measuring the very small changes in isotopic abundance that occur in muscle protein over typical study durations. nih.gov One study directly compared capillary GC/combustion IRMS to the older preparative GC/ninhydrin (B49086) IRMS technique for measuring ¹³C-leucine enrichment in muscle protein, finding excellent correlation but with the combustion method requiring only nanogram quantities of leucine, compared to microgram amounts for the ninhydrin methods. nih.gov The use of L-leucine (1,2-¹³C₂) tracer, which doubles the amount of label administered compared to a single-labeled tracer, increases the resulting enrichment in the protein, moving the measurement into a range where the analytical variability of GC-C-IRMS is lower. nih.gov This technique has been instrumental in confidently assessing muscle protein synthesis rates over short time intervals. nih.gov

TechniqueKey AdvantageApplication ExampleFinding
GC-C-IRMSHigh Precision & SensitivityMeasurement of L-leucine (1,2-¹³C₂) in muscle proteinEnabled confident analysis of muscle protein synthesis over 45-minute intervals. nih.gov
GC-C-IRMSReduced Sample RequirementComparison with older IRMS methodsRequires only nanogram quantities of leucine for analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for metabolomics as it can analyze a wide range of compounds with varying polarities without the need for derivatization. This makes it suitable for obtaining a comprehensive snapshot of metabolism.

Research Findings: While less commonly cited specifically for L-leucine (1,2-¹³C₂) quantification than GC-MS, LC-MS is extensively used for broad metabolomic profiling, including the analysis of ¹³C-labeled compounds. nih.govnih.govdiva-portal.org In "deep labeling" experiments, where cells or tissues are grown in media containing fully ¹³C-labeled glucose and amino acids, LC-MS coupled with high-resolution mass analyzers (like Orbitrap) can identify and quantify hundreds to thousands of metabolites and their isotopologues. diva-portal.orgnih.gov This allows for the qualitative assessment of pathway activity and the quantitative measurement of metabolic fluxes. diva-portal.org For instance, LC-MS can be used to trace the ¹³C label from L-leucine (1,2-¹³C₂) into various downstream pathways, providing a systems-level view of its metabolic fate. diva-portal.org The development of methods using reversed-phase ion-pairing liquid chromatography coupled to high-resolution MS allows for the rapid and quantitative analysis of a broad range of central metabolites, including amino acids and their derivatives, from isotopically labeled experiments. nih.gov

Specialized Mass Spectrometry for Protein-Bound Amino Acid Enrichment

To determine the rate of protein synthesis, it is necessary to measure the enrichment of the ¹³C-labeled amino acid incorporated into specific proteins. This requires the isolation of the protein of interest, hydrolysis of the protein back into its constituent amino acids, and subsequent analysis of the labeled amino acid by mass spectrometry.

Research Findings: Tandem mass spectrometry (MS/MS) is a key tool for this application. In a targeted proteomics approach, specific proteins are quantified using methods like multiple reaction monitoring (MRM). For example, the absolute expression and turnover of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein have been quantified using LC-MS/MS. acs.org In such studies, a stable isotope-labeled version of a peptide from the target protein is used as an internal standard. To measure turnover, the incorporation of a labeled amino acid, such as L-leucine (1,2-¹³C₂), into the protein is monitored over time. acs.org The enrichment of the labeled leucine within the protein's peptide fragments, measured by MS, directly reflects the rate of new protein synthesis. nih.gov GC/combustion/IRMS has also been used to measure the isotopic enrichment of specific proteins like myosin heavy chain from small muscle biopsy samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Biomolecular NMR for Structural and Metabolic Analysis

Biomolecular NMR can be used to study the structure, dynamics, and interactions of proteins. The incorporation of ¹³C-labeled amino acids, like leucine, into a protein allows for a variety of advanced NMR experiments that are not feasible with unlabeled proteins.

Research Findings: Isotope labeling is a fundamental requirement for determining the NMR structures of proteins larger than ~10 kDa. acs.org The introduction of ¹³C atoms provides an additional nucleus to observe, which helps to resolve spectral overlap and enables the use of powerful triple-resonance experiments (¹H, ¹³C, ¹⁵N) for assigning the chemical shifts of the protein's atoms. acs.org While many studies use uniformly ¹³C-labeled amino acids, site-specific labeling, such as in L-leucine (1,2-¹³C₂), can be advantageous for specific applications. For example, selective ¹³C labeling of methyl groups in leucine, valine, and isoleucine has been shown to be particularly effective for studying the dynamics and structure of high-molecular-weight proteins. chemie-brunschwig.chresearchgate.net The ¹³C chemical shifts are highly sensitive to the local chemical environment, allowing NMR to be used for metabolic analysis by tracing the flow of ¹³C labels from a precursor like L-leucine (1,2-¹³C₂) into various metabolites. researchgate.net While less sensitive than MS, NMR provides unique information on the specific position of the ¹³C label within a molecule without the need for fragmentation, which can be invaluable for elucidating complex metabolic transformations. nih.govbiorxiv.org

Isotopic Enrichment Measurement in Metabolites via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for tracing the metabolic fate of L-leucine (1,2-¹³C₂). It allows for the unambiguous identification of metabolites and the precise quantification of ¹³C isotopic enrichment at specific atomic positions within a molecule. acs.org The fundamental principle relies on the magnetic properties of the ¹³C nucleus, which is NMR-active, unlike the most abundant carbon isotope, ¹²C. frontiersin.org When L-leucine (1,2-¹³C₂) is introduced into a biological system, its ¹³C-labeled carbon atoms are incorporated into various downstream metabolites through metabolic pathways. NMR can detect these ¹³C atoms in their new molecular environments, providing a detailed snapshot of metabolic flux. frontiersin.orgacs.org

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for these analyses. researchgate.net While 1D ¹³C NMR can directly detect the signals from labeled carbons, it often suffers from low sensitivity due to the low gyromagnetic ratio of the ¹³C nucleus. researchgate.net To overcome this, proton-detected 2D heteronuclear experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are frequently used. nih.gov These methods enhance sensitivity by detecting the ¹³C nucleus indirectly through its attached protons, providing superior spectral resolution and allowing for the detection of low-concentration metabolites in complex biological mixtures like cell extracts or biofluids. nih.govnih.gov

A key strength of NMR is its ability to perform isotopomer analysis. An isotopomer is a molecule that differs in the isotopic composition at specific positions. nih.gov By analyzing ¹³C-¹³C scalar couplings (J-couplings) and the resulting multiplet patterns in NMR spectra, researchers can determine the exact location and connectivity of ¹³C atoms within a metabolite. researchgate.net This positional information is critical for elucidating which metabolic pathways were active in converting the L-leucine (1,2-¹³C₂) precursor into the observed product. acs.orgresearchgate.net For instance, specialized pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can filter the NMR signals of ¹²C- and ¹³C-containing molecules into separate spectra, which facilitates the accurate measurement of isotopic enrichment. acs.org

Sample Preparation Protocols for Isotopic Analysis

The preparation of samples is a critical step that directly impacts the quality and accuracy of isotopic analysis results. Protocols are designed to efficiently extract the molecules of interest from their biological matrix while preserving their structural and isotopic integrity.

Derivatization Techniques for Volatile Metabolites

Derivatization, the chemical modification of a compound to alter its physicochemical properties, is a common sample preparation step in metabolomics. While it is most frequently employed in Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility of non-volatile compounds like amino acids, it also has specific applications in NMR-based analysis. alexandraatleephillips.com In the context of NMR, derivatization is not used to increase volatility but rather to enhance the detection sensitivity and spectral resolution for a specific class of metabolites. nih.govnih.gov

A notable technique for amino acid analysis by ¹³C NMR involves chemical derivatization with ¹³C-labeled acetic anhydride (B1165640) (1,1′-¹³C₂ acetic anhydride). nih.govnih.gov This process, known as acetylation, attaches a ¹³C₂-acetyl group to the primary and secondary amine groups present in amino acids and other related metabolites. This modification introduces a new, highly sensitive ¹³C NMR signal in a relatively uncongested region of the spectrum (typically 175-177 ppm), which significantly aids in their identification and quantification, especially for low-abundance species. nih.gov This approach effectively "tags" the entire class of amino-containing compounds for enhanced NMR detection. nih.gov

Table 1: Example of ¹³C Chemical Shift Changes upon Derivatization

The following table illustrates how derivatization with ¹³C-labeled acetic anhydride introduces new, distinct signals for amino acids in a ¹³C NMR spectrum.

Amino AcidNatural ¹³C-1 (Carboxyl) Chemical Shift (ppm)¹³C Chemical Shift of Derivatized Carbonyl (ppm)
Alanine~176176.1
Leucine~177176.8
Valine~176176.7
Glycine~173175.8
Note: Data are illustrative, based on findings where N-acetylation provides distinct peaks for individual amino acids in the 175.7-177 ppm range. nih.gov

Isolation and Hydrolysis of Protein Fractions

To measure the isotopic enrichment of L-leucine incorporated into proteins, the proteins must first be isolated from the biological sample and then broken down (hydrolyzed) into their constituent amino acids.

The initial isolation step typically involves harvesting cells or tissues and immediately halting all metabolic activity, often by snap-freezing the sample in liquid nitrogen. frontiersin.org For cellular cultures, harvesting is done by centrifugation. biorxiv.org Following this, proteins can be extracted from the complex biological matrix.

The most widespread method for breaking the peptide bonds within proteins is acid hydrolysis. mdpi.com The standard and most established protocol involves heating the protein sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 20 to 24 hours. alexandraatleephillips.comacs.org This procedure is conducted under anoxic (oxygen-free) conditions, often achieved by flushing the reaction vessel with nitrogen gas, to prevent oxidative degradation of sensitive amino acids. alexandraatleephillips.com While this method is robust and effective for stable amino acids like leucine, it is known to degrade others, such as tryptophan. alexandraatleephillips.comacs.org After hydrolysis, the resulting mixture of free amino acids is typically dried to remove the acid before being redissolved in a suitable deuterated solvent for NMR analysis. measurlabs.com

Table 2: Standard Protocol for Acid Hydrolysis of Protein Samples

This table outlines a typical workflow for the acid hydrolysis of protein fractions for subsequent amino acid analysis.

StepProcedurePurpose
1. Sample PreparationWeigh a protein sample (e.g., lyophilized cell pellet) into a specialized hydrolysis tube.To start with a known quantity of material.
2. Acid AdditionAdd 6 M hydrochloric acid (HCl), often containing a scavenger like phenol. acs.orgTo provide the acidic environment needed to cleave peptide bonds. Phenol protects certain residues from degradation.
3. Anoxic ConditionsFlush the tube with nitrogen gas, seal it tightly, and sometimes perform a brief pre-boil (10 min). acs.orgTo remove oxygen and prevent oxidative side reactions during heating.
4. HydrolysisPlace the sealed tube in a heating block or oven at 110°C for 24 hours. mdpi.comacs.orgTo ensure complete cleavage of all peptide bonds.
5. Acid RemovalCool the sample and evaporate the HCl, often under vacuum using a rotary evaporator or centrifugal evaporator.To remove the corrosive acid, which would interfere with subsequent analyses.
6. ReconstitutionDissolve the dried amino acid hydrolysate in a deuterated solvent (e.g., D₂O with pH adjustment) for NMR analysis.To prepare the final sample in a medium suitable for the NMR spectrometer.

Data Processing and Quality Control for Isotopic Measurements

Rigorous data processing and stringent quality control are imperative to ensure that the isotopic enrichment values obtained from NMR measurements are accurate, precise, and reproducible.

The process begins with the raw NMR data, known as the Free Induction Decay (FID). This time-domain signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting spectrum then requires several processing steps, including phase correction to ensure all peaks have the correct shape and baseline correction to produce a flat spectral baseline. For quantitative ¹³C NMR, spectra are often acquired using an inverse-gated decoupling pulse sequence. researchgate.net This technique suppresses the Nuclear Overhauser Effect (NOE), which can otherwise distort peak intensities, ensuring that the integrated area of a peak is directly proportional to the concentration of the ¹³C nuclei it represents. researchgate.net Isotopic enrichment is then calculated from the relative integrals of signals corresponding to the labeled and unlabeled isotopologues. acs.org This raw enrichment data must be corrected for the natural 1.1% abundance of ¹³C to determine the true level of enrichment from the L-leucine (1,2-¹³C₂) tracer. nih.gov

Quality control measures are implemented throughout the analytical workflow. Reproducibility is assessed by analyzing multiple replicates of the same sample, and the precision is often reported as a relative standard deviation (RSD) or coefficient of variation (CV), with values below 5% indicating good reproducibility. researchgate.netAccuracy is verified by analyzing certified reference materials or in-house standards with a known, predetermined isotopic enrichment. mdpi.com The linearity of the instrument's response is confirmed by analyzing a series of standards at varying concentrations to ensure a proportional relationship between concentration and signal intensity. researchgate.net Furthermore, maintaining consistent and optimized NMR acquisition parameters—such as relaxation delays, acquisition time, and pulse power—is crucial for achieving high-quality, comparable data across different samples and experiments. researchgate.net

Computational Approaches and Modeling in L Leucine 1,2 ¹³c₂ Tracer Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. researchgate.net When combined with ¹³C isotopic tracers, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method to elucidate the intricate workings of cellular metabolism. nih.govsci-hub.se

Principles and Applications of ¹³C-MFA

The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-LEUCINE (1,2-¹³C₂), into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in key metabolites, typically proteinogenic amino acids and other metabolic intermediates, researchers can deduce the active metabolic pathways and quantify the flux through them. nih.govjove.com This is achieved by creating a metabolic model that includes the relevant biochemical reactions and their corresponding atom transitions. nih.gov The measured isotopic labeling patterns are then used to constrain and solve the model, yielding a detailed flux map of the central carbon metabolism. researchgate.netnih.gov

The applications of ¹³C-MFA are vast and impactful. It is considered a gold standard for quantifying intracellular fluxes and has been instrumental in metabolic engineering for optimizing the production of biofuels, amino acids, and other valuable chemicals. plos.org Furthermore, ¹³C-MFA is used for the phenotypic characterization of both model and non-model organisms and can lead to the discovery of novel metabolic pathways. jove.complos.org In the context of human health, ¹³C-MFA is applied to study the metabolism of cancer cells, providing insights that can aid in the development of targeted therapies. mit.edu For instance, studies have used ¹³C-labeled leucine (B10760876) to investigate branched-chain amino acid catabolism in human liver tissue. diva-portal.org

Quantitative Description of Cellular Fluxes

¹³C-MFA provides a quantitative description of cellular fluxes by integrating stoichiometric models with experimental isotopic labeling data. frontiersin.org The process begins with the cultivation of cells on a medium containing a ¹³C-labeled tracer like L-LEUCINE (1,2-¹³C₂). jove.com As the cells reach a metabolic steady state, the distribution of ¹³C within the metabolic network becomes constant. sci-hub.se Samples are then collected, and the mass isotopomer distributions (MIDs) of key metabolites, often amino acids derived from cellular proteins, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. plos.orgnih.gov

These experimentally determined MIDs serve as constraints for a computational model of the cell's metabolic network. The model consists of a set of biochemical reactions with known stoichiometry and carbon atom transitions. By using specialized software, the intracellular fluxes are adjusted until the simulated MIDs from the model best fit the measured MIDs. nih.gov This process yields absolute values for the fluxes through various metabolic pathways, offering a detailed and quantitative snapshot of cellular metabolism. researchgate.net For example, the use of [1,2-¹³C₂]glucose has been shown to provide precise estimates for fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Isotopic Steady-State Determination in MFA

A critical assumption in many ¹³C-MFA studies is that the system is at an isotopic steady state, meaning the labeling pattern of intracellular metabolites is no longer changing over time. sci-hub.se Achieving this state is crucial for the accurate calculation of metabolic fluxes using traditional MFA models. mit.edu The time required to reach isotopic steady state can vary significantly depending on the organism and the specific metabolite pools. For instance, the labeling of protein-bound amino acids may require several cell doublings to reach a steady state. nih.gov

To address the challenge of long experimental times, especially in slower-growing mammalian cells, isotopically non-stationary MFA (INST-MFA) has been developed. nih.govuni-halle.de INST-MFA analyzes the transient labeling patterns of metabolites before a steady state is reached. nih.gov This is achieved by collecting samples at multiple time points during the labeling experiment and using more complex computational models to fit the dynamic labeling data. nih.gov While most ¹³C-MFA software is designed for steady-state analysis, some advanced packages can perform INST-MFA calculations. nih.gov

Carbon Atom Transition Models for Flux Determination

Central to ¹³C-MFA is the construction of a detailed model of carbon atom transitions for each reaction in the metabolic network. biorxiv.org These models are essential for simulating how the ¹³C label from a tracer like L-LEUCINE (1,2-¹³C₂) is distributed throughout the metabolic system. The accuracy of the flux determination is highly dependent on the completeness and correctness of this atom transition network. biorxiv.org

For every reaction in the metabolic model, the specific mapping of each carbon atom from the substrates to the products must be defined. biorxiv.org This information is crucial for creating the mathematical equations that relate the isotopic labeling patterns of metabolites to the intracellular fluxes. These models must also account for the bidirectionality of reactions, as the exchange of labels can occur against the net direction of a reaction. biorxiv.org The development of these comprehensive atom transition models is a critical step in setting up a ¹³C-MFA experiment and is often based on established biochemical knowledge from databases like MetaCyc. biorxiv.org

Software and Algorithms for Flux Calculation and Network Reconstruction

The complexity of ¹³C-MFA necessitates the use of specialized software and sophisticated algorithms for flux calculation and metabolic network reconstruction. sci-hub.se These software packages provide a framework for building metabolic models, simulating isotopic labeling patterns, and estimating fluxes by fitting the model to experimental data. nih.gov

Several software tools are available for ¹³C-MFA, each with its own set of features and underlying algorithms. Some commonly used platforms include INCA, 13CFLUX2, and OpenFLUX2. nih.govrsc.org These tools typically employ iterative algorithms, such as the Levenberg-Marquardt algorithm, to minimize the difference between the measured and simulated isotopomer distributions, thereby finding the optimal flux distribution. nih.gov A significant advancement in making these complex calculations more efficient was the development of the elementary metabolite units (EMU) framework, which simplifies the system of equations that need to be solved. rsc.orgresearchgate.net

Interactive Data Table: Selected Software for Metabolic Flux Analysis

Software Name Compatible Platform Analytical Techniques Supported Key Features
13CFLUX2 MATLAB, Omix LC-MS, NMR Efficient modeling and flux analysis. rsc.org
INCA MATLAB GC-MS, NMR Can perform both steady-state and non-stationary MFA. nih.govrsc.org
OpenFLUX2 Java, MATLAB GC-MS Open-source platform for flux analysis. rsc.org
METRAN MATLAB GC-MS Used for high-resolution ¹³C-MFA. sci-hub.sersc.org
WUflux Open Source GC-MS, Free Metabolites Facilitates steady-state flux calculations from amino acid or free metabolite labeling. osti.gov

Integration of Fluxomics with Other 'Omics' Data

Fluxomics, the study of metabolic fluxes, provides a direct measure of the physiological state of a cell. researchgate.net To gain a more comprehensive understanding of cellular regulation, it is increasingly important to integrate fluxomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics. sci-hub.seosti.gov This multi-omics approach allows researchers to connect changes in gene expression and protein levels to the functional output of the metabolic network. researchgate.netfrontiersin.org

The integration of these different data types can reveal how genetic or environmental perturbations lead to changes in metabolic fluxes. For example, transcriptomic data can help to refine metabolic models by identifying which genes, and therefore which enzymes, are actively expressed under certain conditions. Proteomic data can provide information on enzyme abundance, which can be correlated with measured fluxes. researchgate.net This integrated systems biology approach provides a more holistic view of cellular function and is crucial for understanding complex biological processes and for guiding metabolic engineering strategies. osti.govfrontiersin.org

Applications of L Leucine 1,2 ¹³c₂ in Metabolic Research

Quantification of Protein Turnover Dynamics in Biological Systems

The balance between protein synthesis and breakdown, collectively known as protein turnover, is a fundamental biological process. L-LEUCINE (1,2-¹³C₂) is instrumental in assessing these dynamics at both the whole-body and tissue-specific levels.

Measurement of Whole-Body Protein Synthesis and Breakdown

The use of L-LEUCINE (1,2-¹³C₂) in conjunction with other tracers allows for the determination of whole-body protein kinetics. e-acnm.orgnih.gov In a steady physiological state, the rate of appearance (Ra) of leucine (B10760876) in the plasma, which reflects protein breakdown, is equal to its rate of disappearance (Rd). e-acnm.org This disappearance has two primary fates: incorporation into new proteins (protein synthesis) and oxidation. e-acnm.org

By continuously infusing L-LEUCINE (1,2-¹³C₂) and measuring the enrichment of ¹³C in expired carbon dioxide (CO₂), researchers can quantify the rate of leucine oxidation. nih.gov Whole-body protein synthesis is then calculated by subtracting leucine oxidation from the total leucine flux (rate of appearance). physiology.org Protein breakdown is subsequently deduced from the rates of protein synthesis and oxidation. e-acnm.org This approach provides a comprehensive view of whole-body protein turnover. physiology.org For instance, studies have utilized this methodology to compare the effects of different dietary protein intakes on 24-hour whole-body protein synthesis and breakdown in healthy adults. physiology.org

A study comparing different forms of leucine intake—as free amino acids, with unlabeled casein, or intrinsically labeled within casein—demonstrated that the metabolic fate of leucine is influenced by its dietary form. nih.govphysiology.org When leucine was consumed as part of intact casein protein, there was lower oxidation and higher non-oxidative leucine disposal (an indicator of protein synthesis), suggesting greater protein retention by the body. nih.govphysiology.org

Assessment of Tissue-Specific Protein Synthesis Rates (e.g., Muscle, Organelles)

Beyond the systemic level, L-LEUCINE (1,2-¹³C₂) is crucial for measuring protein synthesis rates within specific tissues, such as skeletal muscle, and even within subcellular compartments like mitochondria. e-acnm.org The fractional synthetic rate (FSR) of proteins is determined by measuring the rate of incorporation of the labeled leucine tracer into tissue proteins over time. e-acnm.org This typically involves obtaining tissue biopsies before and after the tracer infusion.

The recent availability of multiply labeled amino acids like L-LEUCINE (1,2-¹³C₂) has enhanced the temporal resolution of these measurements, allowing for the detection of tracer incorporation into even slow-turning-over proteins within a shorter timeframe. nih.gov This has enabled more accurate characterization of the muscle protein synthesis response to various stimuli. nih.gov For example, a study using [1,2-¹³C₂]Leucine found that both leucine and its metabolite, β-hydroxy-β-methylbutyrate (HMB), stimulated muscle protein synthesis, with increases of approximately 110% and 70%, respectively, from basal rates. nih.gov

Condition Basal Myofibrillar FSR (%/h) Post-Intervention Myofibrillar FSR (%/h) Percentage Increase
Leucine0.042 ± 0.0070.088 ± 0.005~110%
HMB0.043 ± 0.0040.073 ± 0.01~70%

This table presents data on myofibrillar fractional synthetic rates (FSR) before and after the administration of Leucine or HMB, as detailed in a study utilizing [1,2-¹³C₂]Leucine. nih.gov

Leucine Oxidation and Non-Oxidative Leucine Disposal

The metabolic fate of leucine is divided between oxidative and non-oxidative pathways. nih.gov Non-oxidative leucine disposal (NOLD) is a key measure that primarily reflects the use of leucine for protein synthesis. nih.govphysiology.org Leucine oxidation, on the other hand, represents the catabolic breakdown of this amino acid for energy. nih.gov

Studies using L-leucine tracers, including [1-¹³C]leucine and [1,2-¹³C₂]leucine, have quantified these pathways under various conditions. nih.govphysiology.org The carbon atom at the 1-position of leucine is released as CO₂ during the decarboxylation of its keto-acid, α-ketoisocaproate (KIC). physiology.orgnih.gov The carbon at the 2-position undergoes further metabolic steps before potentially being released as CO₂. physiology.orgnih.gov A study directly comparing [1-¹³C]leucine and [1,2-¹³C₂]leucine found that the fraction of infused leucine that was oxidized was lower for the doubly labeled tracer (14%) compared to the singly labeled one (19%). physiology.orgnih.gov This indicates that a significant portion of the carbon from the second position is retained within the body, likely through incorporation into other compounds via the tricarboxylic acid (TCA) cycle. physiology.orgnih.gov

Tracer Fraction of Leucine Oxidized (f_ox)
[1-¹³C]leucine19 ± 1%
[1,2-¹³C₂]leucine14 ± 1%

This table shows the fraction of infused leucine that was oxidized (f_ox) for both [1-¹³C]leucine and [1,2-¹³C₂]leucine, highlighting the differential metabolic fate of the carbon atoms at the 1- and 2-positions. physiology.orgnih.gov

Precursor Pool Enrichment and its Influence on Protein Synthesis Calculations (e.g., α-Ketoisocaproate as proxy for leucyl-tRNA)

A critical aspect of accurately calculating protein synthesis rates is determining the enrichment of the true precursor for protein synthesis, which is leucyl-tRNA. nih.gov However, directly measuring the enrichment of leucyl-tRNA is technically challenging. Therefore, researchers often use a surrogate measure. Plasma α-ketoisocaproate (KIC), the keto-acid of leucine, is considered a reliable proxy for the intracellular leucine enrichment and, by extension, the leucyl-tRNA pool. nih.govnih.gov

The use of plasma KIC enrichment as the precursor provides a more accurate estimation of protein synthesis than using the enrichment of leucine in the plasma, which can overestimate the true precursor enrichment. nih.govnih.gov Studies have shown that when using a leucine tracer, the specific activity of plasma KIC closely matches that of leucine incorporated into newly synthesized proteins. nih.gov The choice of precursor pool for calculation significantly impacts the resulting protein synthesis rates, underscoring the importance of using an appropriate proxy like KIC. nih.gov

Investigation of Branched-Chain Amino Acid (BCAA) Catabolism Pathways

L-LEUCINE (1,2-¹³C₂) is also invaluable for elucidating the catabolic pathways of branched-chain amino acids (BCAAs). As an essential amino acid, leucine is primarily metabolized in skeletal muscle. nih.govscielo.br

Leucine Transamination and Decarboxylation

The initial step in leucine catabolism is its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govwikipedia.org This is a reversible reaction. The subsequent and irreversible step is the decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which releases the carbon at the 1-position as CO₂. nih.govphysiology.org

By using [1,2-¹³C₂]leucine, researchers can trace the flow of carbon atoms through these initial catabolic steps. The appearance of ¹³CO₂ in the breath provides a direct measure of leucine decarboxylation and oxidation. nih.gov Studies have utilized this approach to investigate how factors like diet and exercise influence BCAA catabolism. physiology.org Furthermore, research has shown that in certain microorganisms, labeled leucine is degraded to produce compounds like 3-methyl-1-butyrate. researchgate.net In human macrophages, while leucine transamination occurs, the subsequent full oxidation within the TCA cycle appears to be limited. biologists.com

Entry of Leucine Carbon Skeleton into the Tricarboxylic Acid (TCA) Cycle

L-leucine is classified as a strictly ketogenic amino acid, meaning its carbon skeleton is catabolized into acetyl-CoA and acetoacetate (B1235776), which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation. nih.govwikipedia.orgbiocrates.com The metabolic breakdown of L-leucine is a multi-step process that occurs primarily within the mitochondria.

The initial step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts leucine to α-ketoisocaproate (KIC). nih.govresearchgate.net This is followed by the irreversible oxidative decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, yielding isovaleryl-CoA. nih.govresearchgate.net Subsequent enzymatic reactions convert isovaleryl-CoA into 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA (3-MGC-CoA). researchgate.net The pathway continues with the hydration of 3-MGC-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce one molecule of acetyl-CoA and one molecule of acetoacetate. nih.govresearchgate.net The acetoacetate can be further converted into two additional molecules of acetyl-CoA. nih.gov

Ultimately, each molecule of leucine can yield three molecules of acetyl-CoA that enter the TCA cycle. nih.govresearchgate.net When using L-LEUCINE (1,2-¹³C₂), the ¹³C label from the C-1 position is lost as CO₂ during the BCKDH-catalyzed decarboxylation of KIC. nih.gov The ¹³C label on the C-2 position is retained and ultimately enters the TCA cycle at the C-1 position of acetyl-CoA. nih.gov This specific labeling allows researchers to trace the contribution of the leucine backbone to the pool of TCA cycle intermediates. researchgate.net

However, the extent to which leucine contributes to the TCA cycle can vary significantly depending on the cell type and metabolic state. For instance, studies in activated human macrophages have shown a negligible contribution of leucine-derived carbon atoms to TCA cycle intermediates like citrate (B86180), α-ketoglutarate, succinate, fumarate, and malate, suggesting that in these specific cells, leucine may serve alternative metabolic functions. researchgate.netnih.govbiologists.com

Tracing Leucine-Derived Acetyl-CoA and Acetoacetate

The use of stably isotope-labeled L-leucine, particularly L-LEUCINE (1,2-¹³C₂), is a powerful technique for tracing the metabolic fate of its catabolites, acetyl-CoA and acetoacetate. nih.govresearchgate.netisotope.com The ¹³C label at the second carbon position is not lost during the initial decarboxylation and is carried into the acetyl-CoA molecule. nih.gov This allows for the precise tracking of leucine-derived carbon as it flows into and through the TCA cycle and other interconnected metabolic pathways.

Upon entering the TCA cycle, the doubly labeled [1,2-¹³C₂]acetyl-CoA, derived from [U-¹³C]leucine (or the corresponding monolabeled acetyl-CoA from L-LEUCINE (1,2-¹³C₂)), condenses with oxaloacetate to form labeled citrate. researchgate.net As the labeled citrate is metabolized through subsequent steps of the TCA cycle, the ¹³C atoms are incorporated into intermediates such as 2-oxoglutarate (α-ketoglutarate) and their derivatives like glutamine. researchgate.net

Research has demonstrated that a significant portion of the carbon from the C-2 position of leucine is eventually released as CO₂ through oxidation in the TCA cycle. nih.gov However, a substantial fraction—estimated at around 42%—is retained within the body. nih.gov This retention is attributed to the incorporation of the ¹³C label into various other compounds through TCA cycle exchange reactions. nih.gov For example, labeled acetyl-CoA can be used for the synthesis of fatty acids, or the labeled TCA cycle intermediates can be withdrawn for the synthesis of other amino acids or biomolecules. researchgate.netnih.gov This makes L-LEUCINE (1,2-¹³C₂) an invaluable tool for quantifying the flux of leucine carbons into diverse metabolic pools. chromservis.euckisotopes.com

Elucidation of Metabolic Interconnections

Leucine-Derived Carbon Contribution to Lipid and Glucose Metabolism in Research Models

As a ketogenic amino acid, L-leucine's carbon skeleton serves as a direct precursor for lipid synthesis via the production of acetyl-CoA. biocrates.comnih.gov Acetyl-CoA is the fundamental building block for de novo fatty acid synthesis. nih.gov Isotope tracing studies using labeled leucine can quantify the contribution of its carbon to the fatty acid pool. Leucine has been shown to regulate lipid metabolism, and its activation of cellular energy metabolism pathways can favor the oxidation of fatty acids. nih.gov

Cross-Talk between Amino Acid and Carbohydrate Metabolic Pathways

The metabolism of L-leucine is intricately linked with carbohydrate metabolism, and L-LEUCINE (1,2-¹³C₂) is a key tool for exploring this crosstalk. The transamination of leucine to KIC is coupled with the conversion of α-ketoglutarate, a TCA cycle intermediate, to glutamate. researchgate.net This reaction directly connects the catabolism of a branched-chain amino acid to the central hub of carbohydrate oxidation.

Furthermore, the acetyl-CoA produced from leucine catabolism enters the same mitochondrial pool as acetyl-CoA derived from glucose oxidation (via pyruvate) and fatty acid oxidation. nih.gov This convergence creates metabolic competition. For example, an influx of leucine-derived acetyl-CoA can competitively inhibit the entry of acetyl-CoA from fatty acid breakdown into the TCA cycle, potentially impacting lipid oxidation rates. mdpi.com Isotopic labeling studies in neurons using tracers like [1,2-¹³C₂]glucose have established complex models of metabolic fluxes, including the pentose (B10789219) phosphate (B84403) pathway and pyruvate (B1213749) recycling, which provide a framework for understanding how amino acid-derived carbons would integrate into this network. nih.gov By tracing the labeled carbons from L-LEUCINE (1,2-¹³C₂), researchers can delineate how leucine catabolism influences major glucose-consuming pathways and the anaplerotic replenishment of TCA cycle intermediates, providing a quantitative map of the metabolic interplay between these nutrient classes. nih.govresearchgate.net

Studies in Diverse Biological Models (Excluding Human Clinical Intervention Trials)

In Vitro Cell Line Investigations (e.g., HEK cells, Neurons, Adipocytes, CHO cells)

L-LEUCINE (1,2-¹³C₂) and other isotopically labeled leucine variants are instrumental in dissecting metabolic pathways in various in vitro cell culture models. These studies provide detailed insights into cell-specific metabolism under controlled conditions.

Neurons and Astroglial Cells: Research using cultured astroglial cells and [U-¹³C]leucine has provided a detailed map of how leucine-derived acetyl-CoA enters the TCA cycle. researchgate.net These studies successfully tracked the ¹³C label as it was incorporated into TCA cycle intermediates and subsequently into metabolites like glutamine and lactate, which were released into the culture medium. researchgate.net The analysis of isotopomer distribution allowed for the deduction of multiple turns of the TCA cycle and the activity of pyruvate recycling pathways. researchgate.net Complementary studies in cerebellar granule neurons using [1,2-¹³C₂]glucose have developed sophisticated metabolic flux models that can be adapted to interpret data from labeled leucine experiments, helping to quantify fluxes through glycolysis, the pentose phosphate pathway, and mitochondrial respiration. nih.gov

Adipocytes: In adipocytes, leucine plays a dual role in regulating both protein and lipid metabolism. nih.gov It stimulates protein synthesis and promotes mitochondrial biogenesis, which enhances cellular respiration. nih.gov The acetyl-CoA derived from leucine catabolism is a key substrate for de novo fatty acid synthesis, a central function of adipocytes. nih.gov Tracing studies with labeled leucine in adipocyte cell lines can quantify the flux of leucine carbon into stored lipids and assess its impact on fatty acid oxidation. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are a primary platform for producing therapeutic proteins. fda.gov Understanding their metabolism is crucial for optimizing production. Metabolic flux analysis using stable isotopes is a key technique in these efforts. fda.govresearchgate.net While many studies use labeled glucose and glutamine, the principles are directly applicable to tracing leucine. fda.govresearchgate.net Using tracers like [1,2-¹³C₂]glucose, researchers map the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle during different growth phases. fda.govresearchgate.net Applying a similar approach with L-LEUCINE (1,2-¹³C₂) would allow for the precise determination of how this essential amino acid contributes to biomass, energy production, and the synthesis of non-essential amino acids, providing a more complete picture of CHO cell metabolism.

Table 1: Summary of L-LEUCINE (1,2-¹³C₂) Fate in Metabolic Tracing Studies

Parameter Finding Cell/System Model Reference
Initial Catabolism ¹³C at C-1 is lost as CO₂; ¹³C at C-2 is retained. General Metabolism nih.gov
TCA Cycle Entry ¹³C from C-2 enters the TCA cycle as [1-¹³C]acetyl-CoA. General Metabolism, Astroglial Cells nih.govresearchgate.net
Label Incorporation ¹³C is incorporated into TCA intermediates (citrate, α-ketoglutarate) and derivatives (glutamine, lactate). Astroglial Cells researchgate.net
CO₂ Recovery ~58% of the C-2 label is recovered in breath CO₂, relative to the C-1 label. Healthy Humans (Observational) nih.gov
Carbon Retention ~42% of the C-2 label is retained in the body, likely in other biomolecules via TCA exchange. Healthy Humans (Observational) nih.gov
Cell-Specific Flux Negligible contribution of leucine carbon to the TCA cycle observed in some specialized cells. Human Macrophages researchgate.netnih.gov

In Vivo Animal Model Research (e.g., Rodents, Poultry) for Metabolic Insights

The use of stable isotope-labeled amino acids, particularly L-leucine (1,2-¹³C₂), in in vivo animal models has become a cornerstone of modern metabolic research. chempep.com These non-radioactive tracers allow for the safe and precise tracking of metabolic pathways within a living organism, providing dynamic information that is unattainable through static measurements alone. e-acnm.orgmdpi.com Techniques like Stable Isotope Labeling in Mammals (SILAM) involve incorporating labeled amino acids into the diet of animals, such as rodents, to achieve whole-body labeling. isotope.com This approach generates an ideal internal standard for quantitative proteomics and metabolomics, enabling researchers to analyze the metabolic fate of leucine and its contribution to various physiological processes under different conditions. isotope.com By tracing the journey of the ¹³C atoms from L-leucine (1,2-¹³C₂), scientists can quantify rates of protein synthesis, breakdown, and oxidation, thereby gaining deep insights into metabolic regulation in health and disease. e-acnm.orgphysiology.orgnih.gov

Metabolic Adaptations to Dietary Conditions or Genetic Perturbations

L-leucine (1,2-¹³C₂) is a powerful tool for elucidating how animals metabolically adapt to changes in their diet or to genetic alterations. Studies in rodent models have utilized this tracer to explore the metabolic consequences of various dietary interventions. For instance, research has shown that dietary leucine levels can significantly impact body composition; restricting dietary leucine has been found to reduce adiposity and reverse diet-induced obesity in mice. wikipedia.org Conversely, supplementing diets with L-leucine has been investigated for its potential to ameliorate metabolic disorders. In a study involving female mice exposed to cigarette smoke in utero, postnatal L-leucine supplementation was shown to improve glucose tolerance. frontiersin.org The tracer enables precise measurement of how leucine metabolism is altered under these conditions, tracking its flux through pathways like protein synthesis and oxidation to understand the underlying mechanisms of these adaptations. nih.gov

In poultry research, L-leucine supplementation has been studied for its effects on growth performance and metabolic responses, particularly under stress conditions. Studies in broiler chicks have shown that dietary leucine concentration significantly affects body weight gain, feed conversion ratio, and breast meat yield. scielo.br For example, increasing standardized ileal digestible (SID) leucine was found to improve these key performance indicators. scielo.br Furthermore, in ovo feeding of L-leucine has been shown to enhance the antioxidative capacity in broilers subjected to chronic heat stress, indicating a role in metabolic adaptation to environmental challenges. nih.gov The use of ¹³C-labeled leucine in such studies would allow for direct measurement of how nutrient partitioning and protein metabolism are adjusted to support these improved outcomes.

The table below summarizes findings on how dietary leucine supplementation affects the performance of broiler chicks, a key area of metabolic research in poultry.

Dietary SID Leucine (g/kg)Body Weight Gain (g)Feed Conversion RatioBreast Percentage (%)
16.3 (Basal)3651.4020.1
17.33751.3720.5
18.33881.3421.2
19.33901.3321.8
20.33871.3422.0
21.33891.3322.4
22.33781.3621.6
Data derived from a study on broiler chicks from day 0-14, showing the impact of varying levels of standardized ileal digestible (SID) leucine on key growth metrics. scielo.br
Organ-Specific Metabolic Fluxes (e.g., Cardiac Metabolism, Hypothalamic Pathways)

Stable isotope tracers like L-leucine (1,2-¹³C₂) are invaluable for investigating metabolic fluxes within specific organs, providing critical insights into their function and response to various stimuli. nih.gov

Cardiac Metabolism The heart is a metabolic omnivore, capable of using various substrates for energy. ahajournals.org Understanding its metabolic preferences and fluxes is crucial, especially in cardiovascular diseases. Studies using ¹³C-labeled substrates in mouse models have been developed to probe cardiac metabolism in vivo. nih.gov When L-leucine (1,2-¹³C₂) is used, the ¹³C labels can be tracked as leucine is catabolized. The first step, catalyzed by branched-chain amino acid aminotransferase, produces α-ketoisocaproate (α-KIC). wikipedia.org Subsequent decarboxylation yields acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. wikipedia.org By measuring the enrichment of ¹³C in downstream metabolites like glutamate, which exists in equilibrium with the TCA cycle intermediate α-ketoglutarate, researchers can quantify the contribution of leucine to the heart's energy production. nih.gov This method allows for the assessment of organ-specific substrate preference and mitochondrial function in live animal models of cardiovascular disease and during pharmacological treatments. nih.gov

The following table illustrates how ¹³C-labeled leucine can be used to trace substrate metabolism in the heart.

TracerKey Metabolite MeasuredMetabolic Pathway Indicated
L-leucine-3-¹³C4-¹³C glutamateLeucine oxidation via the TCA cycle
¹³C glucose3-¹³C alanineGlycolysis
¹³C glucose4-¹³C glutamateGlucose oxidation via the TCA cycle
This table summarizes a method for in vivo analysis of cardiac substrate metabolism in mice, tracking the incorporation of ¹³C from different labeled substrates into key downstream metabolites. nih.gov

Hypothalamic Pathways The hypothalamus is a key central nervous system region for regulating whole-body energy balance and food intake. mdpi.com Leucine acts as a signaling molecule in the hypothalamus, informing the brain about dietary protein intake. mdpi.comnih.gov Research using primary cultures of murine hypothalamic neurons has demonstrated that a diverse set of these neurons can rapidly sense and respond to changes in leucine concentrations. nih.govnih.gov For example, studies have shown that leucine activates anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons and inhibits orexigenic (appetite-stimulating) Neuropeptide Y/Agouti-related peptide (NPY/AGRP) neurons. nih.govnih.gov While these studies often use direct application of leucine, the use of L-leucine (1,2-¹³C₂) in whole-animal studies allows for tracing its uptake and metabolic fate within these specific neuronal populations, helping to unravel the precise mechanisms of nutrient sensing that link dietary protein to the central regulation of metabolism. frontiersin.org

The table below details the observed responses of different hypothalamic neuron types to L-leucine in mouse models.

Hypothalamic Neuron TypePrimary FunctionResponse to L-leucinePercentage of Neurons Responding
POMCAppetite SuppressionActivation (Increased Ca²⁺)~25%
NPY/AGRPAppetite StimulationInhibition (Decreased Ca²⁺)~10%
Data from studies on murine mediobasal hypothalamic neurons showing the direct effect of L-leucine on the activity of key appetite-regulating neuronal populations. nih.govnih.gov

Q & A

Q. What role does isotopic labeling with L-Leucine (1,2-13C2) play in metabolic flux analysis, and how should experimental protocols be optimized for reproducibility?

Isotopic labeling enables precise tracking of leucine incorporation into metabolic pathways, particularly in protein synthesis and branched-chain amino acid metabolism. To ensure reproducibility:

  • Cell Culture Conditions : Maintain strict control over nutrient availability, pH, and temperature to minimize isotopic dilution .
  • Extraction Protocols : Use quenching methods (e.g., cold methanol) to halt metabolic activity instantaneously, preserving isotopic distribution .
  • Mass Spectrometry (MS) Parameters : Calibrate instruments using internal standards (e.g., uniformly labeled analogs) and validate fragmentation patterns to distinguish 13C2 signals from natural isotopes .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets from L-Leucine (1,2-13C2) experiments?

  • Metadata Annotation : Include experimental conditions, instrument parameters, and data processing scripts in supplementary materials .
  • Repository Use : Deposit datasets in discipline-specific repositories (e.g., Metabolomics Workbench) with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.